molecular formula C16H20I3N3O7 B195374 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide CAS No. 31127-80-7

5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Cat. No. B195374
CAS RN: 31127-80-7
M. Wt: 747.06 g/mol
InChI Key: BHCBLTRDEYPMFZ-UHFFFAOYSA-N
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Description

This compound is a chemical entity with the molecular formula C₂₁H₂₈I₃N₃O₁₀ . It is also known as 5-(diacetylamino)-N-(2-(2,3-dihydroxypropoxy)-3-hydroxypropyl)-N’-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide .


Molecular Structure Analysis

The molecular structure of this compound includes an acetylamino group, bis(2,3-dihydroxypropyl) groups, and triiodo-1,3-benzenedicarboxamide groups . The compound has a mass of 862.890869±0 dalton .


Physical And Chemical Properties Analysis

The compound has a high molecular weight and a complex structure with multiple functional groups . It has a high number of hydrogen bond acceptors and donors .

Scientific Research Applications

  • Synthesis of Iohexol : This compound is an intermediate in the synthesis of Iohexol, a non-ionic contrast agent used in medical imaging. The synthesis involves several steps including esterification, reduction, iodination, and acylation. This process is considered simple and suitable for industrial production (Zheng Guo-jun, 2012).

  • Smiles Rearrangement : The compound undergoes Smiles rearrangement, particularly the 2,4,6-triiodo derivatives. This rearrangement is crucial in defining the structure of the product obtained from treatments with aqueous NaOH (P. Anelli et al., 2009).

  • Synthesis and Analysis in Iodixanol Preparation : This compound is involved in the synthesis of Iodixanol, another X-ray contrast agent. The paper discusses the synthesis, purification, physical and toxicological properties, and analytical and spectroscopic data of compounds formed during Iodixanol's manufacturing (H Priebe et al., 1995).

  • Environmental Fate and Effects of Iodinated X-ray Contrast Media : The compound is related to the study of the environmental fate and effects of Iopromide, an iodinated X-ray contrast medium. The research shows that it undergoes primary degradation in a sewage treatment simulation, with the degradation product showing faster photolysis than the parent compound (T. Steger-Hartmann et al., 2002).

  • Synthesis of Nonionic X-ray Contrast Agents : It is a key component in the synthesis of various 2,4,6-triiodo-1,3-benzenedicarboxamide analogs, which are of interest as X-ray diagnostic agents. This synthesis involves complex procedures and produces compounds with interesting NMR spectral features due to atropisomerism (K. Pillai et al., 1994).

  • Preparation of Alleged Byproduct Precursor in Iodixanol : The compound serves as a precursor in the synthesis of minor byproducts during the manufacturing of the X-ray contrast agent Iodixanol (Marianne B Haarr et al., 2018).

  • Development and Properties of Iopamidol and Analogues : Research includes the study of structural requirements for high water solubility and low toxicity in the series of amides substituted by various groups related to this compound (D. Pitre & E. Felder, 1980).

Safety And Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. They may be harmful if swallowed and contact with skin or eyes should be avoided .

properties

IUPAC Name

5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O7/c1-6(25)22-14-12(18)9(15(28)20-2-7(26)4-23)11(17)10(13(14)19)16(29)21-3-8(27)5-24/h7-8,23-24,26-27H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBLTRDEYPMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953226
Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid
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Molecular Weight

747.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

CAS RN

31127-80-7, 66108-90-5
Record name 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
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Record name 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
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Record name N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid
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Record name 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenecarboxamide
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Record name (R*,R*)-(±)-5-(acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthaldiamide
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Record name 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(ACETYLAMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE
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Synthesis routes and methods

Procedure details

In the acetylation step of the industrial scale synthesis of Iohexol and Iodixanol, 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B) is acetylated to produce 5-acetylamino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A) using acetic anhydride as the acetylating reagent. We have now found that Compound A can be prepared from Compound B in an optimized process wherein the generation of certain impurities is significantly reduced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
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5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
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5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
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5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
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5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
Reactant of Route 6
5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Citations

For This Compound
2
Citations
World Health Organization - 2001 - apps.who.int
G World Health Organization (2001) This document is not a formal publication of the World Health Organization, and all rights are reserved by the Organization. The document may, …
Number of citations: 7 apps.who.int
BD Rondon - 2013 - repositorio.ufscar.br
Este trabalho descreve pela primeira vez um método isocrático em uma única corrida analítica para quantificação das impurezas deacetil iodixanol (iodixanol composto relacionado C), …
Number of citations: 0 repositorio.ufscar.br

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